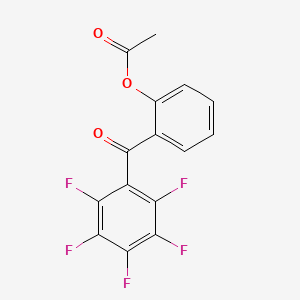

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Description

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a fluorinated aromatic compound characterized by a benzophenone backbone substituted with an acetoxy group (-OAc) and five fluorine atoms on one benzene ring. Its molecular formula is C₁₅H₇F₅O₃, with a molecular weight of 330.21 g/mol. The acetoxy group introduces ester functionality, while the pentafluorination creates a highly electron-deficient aromatic system. This combination enhances electrophilic reactivity and influences solubility, stability, and interaction with biological targets .

Synthesis typically involves acetylation of 2'-hydroxy-pentafluorobenzophenone or direct fluorination of acetoxy-substituted precursors. The compound’s electron-withdrawing fluorine atoms and polar acetoxy group make it valuable in organocatalysis, pharmaceuticals, and materials science .

Properties

IUPAC Name |

[2-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKZZZVBBZXION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641616 | |

| Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-21-5 | |

| Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pentafluorobenzophenone Core

Pentafluorobenzophenone (2,3,4,5,6-pentafluorobenzophenone) is typically prepared by Friedel-Crafts acylation or related coupling reactions involving pentafluorobenzene derivatives and benzoyl chloride or equivalents. The pentafluorophenyl ring is electron-deficient, which affects the reactivity in electrophilic aromatic substitution, often requiring Lewis acid catalysts such as AlCl3 or ZnCl2 in non-protic solvents like dichloroethane or toluene at moderate temperatures (50–80 °C) to facilitate the acylation.

Introduction of the Acetoxy Group

The acetoxy group at the 2-position can be introduced via acetylation of a hydroxyl precursor or direct acetoxylation of the aromatic ring. Common methods include:

Acetylation of hydroxy-substituted intermediates : Starting from 2-hydroxy-2',3',4',5',6'-pentafluorobenzophenone, acetylation is performed using acetic anhydride in the presence of a base such as sodium hydride or pyridine, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction temperatures typically range from room temperature to reflux conditions, with reaction times from 2 to 6 hours.

Radical or electrophilic substitution methods : In some cases, acetoxy groups can be introduced via radical acetoxylation using acetyl radicals generated in situ, but this is less common for highly fluorinated aromatic systems due to their electron-deficient nature.

Detailed Preparation Method from Patent Literature

A relevant patent (WO2009122440A1) describes a multi-step process for related acetoxy-substituted fluorobenzophenone derivatives, which can be adapted for 2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of α-bromo ketone intermediate | Bromination of cyclopropyl-2-(2-fluorophenyl) ethanone with Br2 in CCl4 or N-bromosuccinimide (NBS) with radical initiator (benzoyl peroxide or AIBN) | Radical initiator used; reaction at reflux in inert solvent (cyclohexane, benzene) for 2-3 hours |

| 2 | Condensation with heterocyclic amine | Reaction of α-bromo ketone with hexahydrothieno[3,2-c]pyridine-2-one hydrochloride in DMF with base | Base-mediated nucleophilic substitution |

| 3 | Acetylation | Acetylation of 2-oxo derivative with acetic anhydride and sodium hydride in DMF | Requires ~7 mole equivalents of acetic anhydride; reaction at reflux for 2-6 hours |

| 4 | Work-up and purification | Cooling, quenching with organic solvent, washing with sodium metabisulfite, solvent removal, and crystallization | Silica gel chromatography often required for purification |

This process highlights the importance of controlling reaction conditions such as temperature, solvent choice, and reagent equivalents to optimize yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Solvent | Cyclohexane, benzene, toluene, DMF, DMSO, methylene dichloride | Solvent polarity affects solubility and reaction rate; DMF and DMSO favor acetylation steps |

| Temperature | Room temperature to reflux (50–110 °C) | Higher temperatures accelerate reaction but may cause decomposition of sensitive intermediates |

| Reaction Time | 2–6 hours | Sufficient for completion; longer times may lead to side reactions |

| Catalyst/Initiator | Benzoyl peroxide, AIBN (0.5–2% w/w) | Radical initiators essential for bromination step |

| Reagent Equivalents | Acetic anhydride: 0.1–7 mole equivalents | Excess acetic anhydride ensures complete acetylation but requires removal post-reaction |

Purification Techniques

- Filtration and washing : Removal of solids and impurities by filtration and washing with sodium metabisulfite solution to quench residual bromine or radicals.

- Solvent evaporation : Removal of reaction solvents under reduced pressure.

- Chromatography : Silica gel column chromatography is often necessary to separate the desired acetoxy product from side products and unreacted starting materials.

- Crystallization : Final purification by recrystallization from solvents such as diisopropyl ether to obtain pure crystalline this compound.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Solvent | Conditions | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | Pentafluorobenzene + benzoyl chloride | DCE, toluene | 50–80 °C, Lewis acid catalyst (AlCl3, ZnCl2) | Formation of pentafluorobenzophenone core |

| 2 | Hydroxylation (if needed) | Hydroxylating agent | Polar solvent | Controlled conditions | Precursor for acetylation |

| 3 | Acetylation | Acetic anhydride + base (NaH) | DMF, DMSO | Reflux, 2–6 h | Introduction of acetoxy group |

| 4 | Purification | Filtration, washing, chromatography, crystallization | Various | Ambient to reflux | High purity product |

Research Findings and Considerations

- The electron-withdrawing effect of the pentafluoro substituents stabilizes intermediates but reduces nucleophilicity, requiring more forcing conditions or catalysts for substitution reactions.

- Radical initiators such as benzoyl peroxide and azo-bis-isobutyronitrile (AIBN) are effective in bromination steps, which are often precursors to acetylation.

- The acetylation step demands careful stoichiometric control of acetic anhydride and base to avoid over-acetylation or decomposition.

- Purification is critical due to the formation of side products and the sensitivity of fluorinated aromatic ketones to hydrolysis or rearrangement.

- Industrial processes emphasize minimizing solvent use and avoiding chromatographic steps by optimizing reaction conditions and crystallization protocols.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding phenol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Nucleophilic substitution: Substituted benzophenones.

Reduction: 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.

Hydrolysis: 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development:

- 2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone has been explored for its potential in drug development, particularly as a precursor in synthesizing pharmaceutical compounds. Its derivatives are being studied for anti-inflammatory and analgesic properties, as evidenced by the research surrounding similar compounds like flusalazine, which demonstrates effective pain relief without severe side effects .

- Mechanism of Action:

Material Science Applications

-

Polymer Chemistry:

- The acetoxy group allows for the incorporation of this compound into polymer matrices, enhancing their thermal stability and chemical resistance. This property is crucial for developing high-performance materials used in coatings and adhesives.

- Fluorescent Dyes:

Case Studies

Case Study 1: Analgesic Properties

- A study evaluated the analgesic effects of flusalazine (a derivative) in experimental mice, demonstrating significant pain relief without causing gastric damage. This suggests that similar compounds may offer therapeutic benefits with reduced side effects compared to traditional NSAIDs .

Case Study 2: Polymer Applications

- Research on polymers incorporating fluorinated compounds showed improved properties such as increased hydrophobicity and chemical resistance. These enhancements are critical for applications in harsh environments, making them suitable for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active benzophenone moiety, which can then participate in further biochemical interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinctions:

Reactivity and Electronic Effects

- Electron-Withdrawing Fluorines: The pentafluoro substitution in 2-acetoxy-pentafluorobenzophenone deactivates the aromatic ring, directing electrophilic attacks to specific positions. This contrasts with non-fluorinated analogs like 4'-methoxyacetophenone, where electron-donating groups activate the ring .

- Acetoxy vs. Alkoxy Groups: The acetoxy group’s ester functionality increases polarity and hydrolytic instability compared to alkoxy substituents (e.g., ethoxy or propoxy). For example, 3'-ethoxy-pentafluoroacetophenone exhibits greater metabolic stability in drug development .

- Halogen vs. Ester Substituents: Chloro or bromo analogs (e.g., 6'-chloro-pentafluoroacetophenone) undergo nucleophilic substitution more readily, whereas the acetoxy group favors condensation or transesterification reactions .

Physical Properties

- Melting/Boiling Points: The acetoxy group elevates melting points compared to non-polar substituents. For instance, 2,3,4,5,6-pentafluorobenzophenone melts at 36–39°C , while acetoxy derivatives are typically solids at room temperature.

- Solubility : The acetoxy group improves solubility in polar aprotic solvents (e.g., DMSO, acetone) relative to fully fluorinated analogs like pentafluorophenyl phenyl ketone .

Organocatalysis

In Corey-Bakshi-Shibata reductions, pentafluorobenzophenones exhibit enhanced enantioselectivity due to noncovalent interactions between fluorine and catalyst aryl groups. The acetoxy variant’s ester group may further modulate these interactions, though studies specific to this compound are pending .

Pharmaceutical Potential

Fluorinated acetophenones are explored for enzyme inhibition (e.g., kinase inhibitors). The acetoxy group in 2-acetoxy-pentafluorobenzophenone could improve membrane permeability compared to hydroxylated analogs, though hydrolytic lability remains a challenge .

Material Science

Pentafluorinated benzophenones are used as photoinitiators in UV-curable resins. The acetoxy derivative’s stability under UV light requires further evaluation but may offer tunable degradation profiles .

Data Tables

Table 1: Structural Comparison

| Compound | Molecular Formula | Substituents | Fluorine Count | Key Functional Group |

|---|---|---|---|---|

| 2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone | C₁₅H₇F₅O₃ | Acetoxy, pentafluoro | 5 | Ester |

| 2',3',4',5',6'-Pentafluoroacetophenone | C₈H₃F₅O | Acetyl, pentafluoro | 5 | Ketone |

| 3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone | C₁₁H₈F₅O | Ethoxy, pentafluoro | 5 | Ether |

| 6'-Chloro-2,2,2,2',3'-pentafluoroacetophenone | C₈H₂ClF₅O | Chloro, pentafluoro | 5 | Halide |

Biological Activity

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone (CAS No. 890099-21-5) is a fluorinated organic compound with significant potential in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by five fluorine atoms and an acetoxy group, enhances its lipophilicity and reactivity, making it a valuable candidate for biological investigations.

- Molecular Formula : C15H7F5O3

- Molecular Weight : 328.21 g/mol

- Structure : The compound features a benzophenone core with five fluorine substituents and an acetoxy group, which can undergo hydrolysis to release acetic acid and the active benzophenone moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its interaction with hydrophobic regions of proteins and enzymes. The acetoxy group can be hydrolyzed, leading to the release of the active benzophenone moiety, which can participate in further biochemical interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated benzophenones exhibit antimicrobial properties. The lipophilic nature of this compound may facilitate its penetration into microbial membranes, potentially leading to cell disruption.

- Cytotoxicity : Research indicates that derivatives of benzophenones can exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound's cytotoxicity is limited, its structural similarity to other active benzophenone derivatives suggests potential efficacy in inhibiting tumor growth .

- Biochemical Assays : Due to its unique chemical properties, this compound has been investigated as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it suitable for studying enzyme kinetics and protein-ligand interactions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated compounds, including derivatives similar to this compound. Results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the introduction of fluorine atoms enhances antimicrobial potency.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies on structurally related compounds demonstrated significant cytotoxic effects against A549 lung cancer cells and MCF-7 breast cancer cells. The IC50 values ranged from 0.01 to 0.3 μM for similar benzophenone derivatives, indicating that modifications in the benzophenone structure could lead to enhanced biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone | Hydroxyl group instead of acetoxy | Moderate cytotoxicity |

| 2-Methoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone | Methoxy group; lower lipophilicity | Lower antimicrobial activity |

| 2-Acetoxy-2’,3’,4’,5’-tetrafluorobenzophenone | One less fluorine; reduced reactivity | Reduced efficacy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis of polyfluorinated benzophenone derivatives often involves selective fluorination and acetylation steps. For analogs like 4’-(2,4-Difluorophenoxy)acetophenone, pH-controlled reactions (pH 3–6) with copper sulfate catalysis are critical to minimize side products . For the target compound, similar pH optimization during the acetoxy group introduction may enhance regioselectivity. Post-synthesis purification via reduced-pressure rectification or steam distillation (as in related fluorinated acetophenones) is recommended to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>19</sup>F NMR : Essential for confirming the positions and integration of fluorine atoms. Fluorine chemical shifts in pentafluorophenyl groups typically range between -140 to -160 ppm .

- HPLC-MS : Validates molecular weight (expected ~340 g/mol based on analogs ) and detects impurities. Reverse-phase C18 columns with acetonitrile/water gradients are optimal for retention and resolution.

- FT-IR : Key bands include C=O (acetoxy, ~1750 cm⁻¹) and aromatic C-F stretches (~1200–1100 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C (dark), 25°C/60% RH, and 40°C/75% RH. Monitor degradation via HPLC every 7 days. Fluorinated benzophenones generally exhibit hydrolytic sensitivity in acidic/basic conditions; thus, neutral pH buffers and desiccants are advised for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination and acetylation in synthesizing this compound?

- Methodology : Use DFT calculations to model electron-deficient aromatic rings, where fluorine substituents direct electrophilic acetylation to meta/para positions. Experimental validation via <sup>13</sup>C NMR can track substituent effects on carbonyl reactivity. Compare with analogs like 2',3',4',5',6′-Pentafluorobenzophenone (97% purity) to isolate steric vs. electronic factors .

Q. How can researchers resolve contradictions in purity assessments between HPLC, NMR, and elemental analysis?

- Methodology :

- HPLC : Quantify impurities >0.1% using a calibration curve.

- NMR : Use internal standards (e.g., TMS) to detect residual solvents or byproducts.

- Elemental Analysis : Discrepancies >0.4% suggest hydration or incomplete drying. Cross-validate with Karl Fischer titration for moisture content .

Q. What strategies mitigate challenges in detecting low-concentration degradation products during stability studies?

- Methodology : Employ high-resolution LC-QTOF-MS to identify degradation fragments. For example, hydrolytic cleavage of the acetoxy group would yield 2',3',4',5',6′-pentafluorobenzoic acid (monitor m/z ~230). Use forced degradation (e.g., UV exposure, oxidative stress) to simulate real-world conditions .

Q. How do the electronic properties of the pentafluorophenyl and acetoxy groups influence the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.